molecular formula C7H15NO B578298 (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine CAS No. 1268521-86-3

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine

Cat. No.: B578298
CAS No.: 1268521-86-3
M. Wt: 129.203
InChI Key: HAPFZBJQSMUMBG-RQJHMYQMSA-N
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Description

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring structure It is characterized by the presence of a methoxy group and a methylamine group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Amination: The introduction of the methylamine group is typically carried out using reductive amination techniques. This involves the reaction of a ketone or aldehyde intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,3S)-3-methoxy-N-methylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in pharmacological studies or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-aminocyclopentanol: A related compound with an amino group instead of a methoxy group.

    (1R,3S)-3-methoxycyclopentanol: Similar structure but lacks the methylamine group.

    (1R,3S)-3-methoxy-N-ethylcyclopentan-1-amine: An analog with an ethylamine group instead of a methylamine group.

Uniqueness

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. Its distinct structure also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPFZBJQSMUMBG-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@@H](C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221692
Record name Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-86-3
Record name Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanamine, 3-methoxy-N-methyl-, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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